Technical Guide: Chemical Properties & Synthetic Utility of Cyclopropyl 2-(2-methylphenyl)ethyl Ketone
Executive Summary Cyclopropyl 2-(2-methylphenyl)ethyl ketone (CAS 656259-95-9) is a critical intermediate in the synthesis of neuroactive pharmaceutical ingredients, particularly those targeting melatonin receptors (e.g....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Cyclopropyl 2-(2-methylphenyl)ethyl ketone (CAS 656259-95-9) is a critical intermediate in the synthesis of neuroactive pharmaceutical ingredients, particularly those targeting melatonin receptors (e.g., Tasimelteon analogs) and serotonin (5-HT) pathways. Structurally, it combines a strained cyclopropyl ring with a lipophilic o-tolyl ethyl side chain via a carbonyl linker.
This guide provides a comprehensive analysis of its chemical properties, focusing on the unique reactivity conferred by the cyclopropyl "banana bonds" and the steric influence of the ortho-methyl group. It establishes a self-validating protocol for its most common high-value transformation: asymmetric reduction to the corresponding chiral alcohol.
Structural Analysis & Physicochemical Profile
The molecule (C₁₃H₁₆O) is characterized by three distinct domains: the reactive carbonyl core, the strained cyclopropyl donor, and the sterically hindered o-tolyl tail.
Physicochemical Data Table[1]
Property
Value / Description
Significance in Drug Design
CAS Registry
656259-95-9
Unique identifier for regulatory filing.
Molecular Weight
188.27 g/mol
Ideal for fragment-based drug discovery (MW < 300).
Formula
C₁₃H₁₆O
High carbon content indicates significant lipophilicity.
LogP (Predicted)
3.2 ± 0.4
High membrane permeability; likely requires formulation aid for aqueous solubility.
Ring Strain
~27.5 kcal/mol
High energy content; susceptible to acid-catalyzed ring opening.
Rotatable Bonds
3
The ethyl linker provides conformational flexibility, restricted slightly by the o-methyl.
Cyclopropyl "Banana Bonds": The C-C bonds in the cyclopropyl ring possess significant
-character (-like hybridization). This allows the ring to act as a -donor, conjugating with the carbonyl group similar to a vinyl ketone but without the metabolic liability of an alkene.
The Ortho-Effect: The methyl group at the 2-position of the phenyl ring introduces steric clash (A-value ~1.70). This forces the ethyl linker into specific conformations, potentially slowing nucleophilic attack at the carbonyl carbon compared to the para-isomer.
Synthetic Routes & Process Chemistry
To ensure high purity, the synthesis must avoid the formation of bis-alkylated tertiary alcohols. The most robust route utilizes the Weinreb amide methodology.
Retrosynthetic Analysis (DOT Visualization)
Figure 1: Retrosynthetic strategy prioritizing the Weinreb amide intermediate to prevent over-addition and ensure mono-ketone formation.
Critical Reactivity: Asymmetric Reduction
The transformation of the prochiral ketone to a chiral alcohol is the most critical step in API synthesis. Due to the steric bulk of the o-tolyl group and the electronic nature of the cyclopropyl ring, standard reductions (NaBH₄) yield racemic mixtures.
The Solution: Corey-Bakshi-Shibata (CBS) Reduction or Ruthenium-catalyzed Transfer Hydrogenation (ATH).
Self-Validating Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation
This protocol is designed to be self-validating : specific checkpoints confirm the reaction's success before proceeding, preventing waste of expensive late-stage intermediates.
Validation: The solution should be a clear, dark red/orange. Turbidity indicates ligand dissociation or oxidation.
Substrate Addition:
Add the ketone to the catalyst solution under inert atmosphere (N₂).
Add the HCOOH/Et₃N mixture dropwise at 0°C to control the exotherm.
Reaction Monitoring (Checkpoint B - The "Stop/Go" Decision):
Technique: HPLC (Chiralpak AD-H or OD-H column).
Mobile Phase: Hexane:IPA (90:10).
Criteria:
Conversion > 98% (Disappearance of ketone peak at ~254 nm).
Enantiomeric Excess (ee) > 95%.
Action: If conversion < 90% after 4 hours, add 0.1 mol% fresh catalyst. Do NOT increase temperature above 30°C to avoid ring opening.
Quench & Isolation:
Quench with saturated NaHCO₃ (gas evolution will occur).
Wash organic layer with water to remove residual triethylamine.
Purity Check (Checkpoint C):
¹H NMR Analysis: Inspect the region 0.3–0.8 ppm (cyclopropyl protons).
Validation: Signals should remain complex multiplets. Appearance of olefinic signals (5.0–6.0 ppm) indicates acid-catalyzed ring opening (degradation).
Reaction Mechanism & Pathway
Figure 2: Mechanistic pathway of Asymmetric Transfer Hydrogenation showing steric governance of the o-tolyl group.
Stability & Degradation Risks
Acid Sensitivity (Ring Opening)
The cyclopropyl group functions as a "sigma-aromatic" system but is highly susceptible to electrophilic attack.
Risk: Strong Bronsted acids (HCl, H₂SO₄) or Lewis acids (AlCl₃) can trigger ring opening, leading to the formation of the homoallylic chloride or rearranged enones.
Prevention: Maintain pH > 4 during workups. Avoid using strong Lewis acids for any subsequent Friedel-Crafts reactions on the phenyl ring while the cyclopropyl ketone is intact.
Metabolic Stability
In the context of drug development, the cyclopropyl group is often used to block metabolic oxidation.[1]
Mechanism: It replaces alkyl chains that are prone to CYP450-mediated hydroxylation. The strong C-H bonds of the cyclopropane ring (approx. 106 kcal/mol) make it resistant to hydrogen atom abstraction.
Significance: Incorporation of this moiety typically increases the half-life (
) of the drug candidate compared to an isopropyl or ethyl analog.
Safety & Handling
Hazard Class: Irritant (Skin/Eye).
Handling: Use standard PPE. The ketone is generally stable at room temperature but should be stored under inert gas (Argon/Nitrogen) to prevent slow autoxidation of the benzylic position (adjacent to the o-tolyl ring).
Spill Protocol: Absorb with sand or vermiculite. Do not use acidic absorbents (e.g., certain clays) which may cause exothermic decomposition/polymerization.
References
BenchChem. (2025).[1][2] Application Notes: Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones.[3] Retrieved from
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4][5] Journal of Medicinal Chemistry, 59(19), 8712–8756.[4]
Corey, E. J., et al. (1987). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts. Journal of the American Chemical Society.
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry: Stability and Synthetic Approaches.
The Fulcrum of Stability: A Technical Guide to the Thermodynamic Properties of Cyclopropyl vs. Isopropyl Ketone Analogs in Drug Discovery
Abstract In the landscape of modern medicinal chemistry, the judicious selection of small alkyl substituents can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the most fr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of modern medicinal chemistry, the judicious selection of small alkyl substituents can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the most frequently employed motifs are the cyclopropyl and isopropyl groups, often considered bioisosteres. This technical guide provides an in-depth analysis of the thermodynamic stability of ketone analogs bearing these two crucial fragments. We will dissect the underlying principles governing their stability, including ring strain and steric hindrance, and detail the experimental and computational methodologies for their quantitative assessment. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in lead optimization by understanding the subtle yet significant thermodynamic differences between these seemingly similar structural units.
Introduction: The Strategic Importance of Small Alkyl Groups in Medicinal Chemistry
The incorporation of small alkyl groups is a cornerstone of drug design, offering a powerful tool to modulate a molecule's properties.[1] The cyclopropyl and isopropyl moieties, in particular, are frequently utilized to enhance potency, improve metabolic stability, and fine-tune physicochemical characteristics such as lipophilicity and pKa.[1][2] The cyclopropyl group, a three-membered carbocycle, is prized for its unique electronic properties and conformational rigidity stemming from significant ring strain, estimated to be around 27.5 kcal/mol.[1] This rigidity can pre-organize a molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity.[1][3] Conversely, the isopropyl group, with its branched, sterically demanding nature, can influence a molecule's three-dimensional shape and its interactions with biological targets.[4]
The choice between a cyclopropyl and an isopropyl group is often a critical decision point in lead optimization. While they are sometimes used interchangeably as bioisosteres for a gem-dimethyl group, their intrinsic thermodynamic stabilities are fundamentally different.[2][5] This guide will illuminate these differences, providing a framework for understanding how the inherent energy of these fragments can impact a drug candidate's overall behavior.
Theoretical Underpinnings of Thermodynamic Stability
The thermodynamic stability of a molecule is inversely related to its internal energy; a more stable molecule possesses a lower internal energy. For isomeric compounds, this can be directly compared using their standard enthalpies of formation (ΔHf°).[6] The primary factors influencing the thermodynamic stability of cyclopropyl and isopropyl ketone analogs are ring strain and steric hindrance.
The Energetic Penalty of Ring Strain in Cyclopropyl Ketones
The cyclopropane ring is characterized by severe angle strain due to its C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[7] This strain, along with torsional strain from eclipsing C-H bonds, contributes to a higher enthalpy of formation compared to its acyclic counterpart.[7] The bonds within the cyclopropane ring are often described as "banana bonds" due to the poor overlap of the sp³ hybrid orbitals, resulting in weaker C-C bonds.[7]
Steric and Electronic Considerations in Isopropyl Ketones
In contrast, the isopropyl group is free of ring strain. The primary destabilizing factor in isopropyl ketones is steric hindrance. The bulky isopropyl group can lead to gauche interactions and torsional strain, particularly in constrained environments. However, in a relatively unhindered molecule like isopropyl methyl ketone, these steric clashes are generally less energetically costly than the ring strain in cyclopropyl methyl ketone.
Electronic Effects of Cyclopropyl vs. Isopropyl Groups
The electronic nature of the cyclopropyl group is complex; it can act as an inductive electron-withdrawing group but also as a resonance electron-donating group when adjacent to an electron-deficient center, a consequence of the p-character of its C-C bonds.[8] The isopropyl group, on the other hand, is a simple electron-donating group through induction.[9] These electronic differences can influence the stability of the adjacent ketone carbonyl group.
Visualizing the Core Structural Differences
The following diagram illustrates the key structural and energetic factors that differentiate cyclopropyl and isopropyl ketone analogs.
Caption: Key factors influencing the thermodynamic stability of cyclopropyl vs. isopropyl ketone analogs.
Quantitative Assessment of Thermodynamic Stability
The most direct method for quantifying the thermodynamic stability of a compound is through the experimental determination of its heat of combustion, from which the standard enthalpy of formation can be calculated.[10] In the absence of experimental data, computational chemistry provides a powerful alternative.
Experimental Approaches: Calorimetry
Calorimetry is the primary experimental technique for measuring the heat changes associated with chemical reactions.[11]
Experimental Protocol: Bomb Calorimetry for Determining Heat of Combustion
Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the ketone analog is placed in a sample holder within a high-pressure stainless steel vessel known as a "bomb."
Pressurization: The bomb is filled with pure oxygen to a pressure of approximately 30 atm.
Immersion: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
Temperature Equilibration: The system is allowed to come to thermal equilibrium, and the initial temperature is recorded with high precision.
Ignition: The sample is ignited by passing an electric current through a fuse wire.
Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and begins to cool.
Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system, and the mass of the sample.
Note: A direct experimental comparison would require consistent state (e.g., both gaseous) and methodology.
Based on the principles of ring strain, it is anticipated that cyclopropyl methyl ketone would have a less negative (or more positive) enthalpy of formation than isopropyl methyl ketone, indicating lower thermodynamic stability.
Computational Chemistry Approaches
Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are a reliable method for predicting the thermodynamic properties of molecules.[12]
Computational Protocol: DFT Calculation of Enthalpy of Formation
Structure Optimization: The 3D structures of the cyclopropyl and isopropyl ketone analogs are built and their geometries are optimized to find the lowest energy conformation using a selected DFT functional and basis set (e.g., B3LYP/6-31G*).
Frequency Calculation: A frequency calculation is performed on the optimized structures to confirm they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
Enthalpy Calculation: The total electronic energy, ZPVE, and thermal corrections are used to calculate the gas-phase enthalpy of the molecule at a standard temperature (e.g., 298.15 K).
Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation is calculated using the atomization method or an isodesmic reaction approach, which involves calculating the enthalpies of the constituent elements in their standard states.
Visualizing the Methodologies
The following diagrams outline the workflows for the experimental and computational determination of thermodynamic stability.
Caption: Experimental workflow for determining the enthalpy of formation using bomb calorimetry.
Caption: Computational workflow for predicting thermodynamic stability using Density Functional Theory.
Field-Proven Insights and Applications in Drug Development
The thermodynamic stability of a drug molecule can have far-reaching consequences in drug development. A less stable molecule may be more prone to degradation under physiological conditions or during storage.
Metabolic Stability: The cyclopropyl group is often introduced to enhance metabolic stability by blocking oxidative metabolism at that position.[1][13] The C-H bonds on a cyclopropane ring are stronger than those in a typical alkane, making them less susceptible to cleavage by cytochrome P450 enzymes.[1]
Receptor Binding: The conformational rigidity of the cyclopropyl group can lock a molecule into its bioactive conformation, which can lead to enhanced binding affinity for its target receptor.[3] This pre-organization minimizes the entropic penalty upon binding.
Chemical Reactivity: The inherent strain in the cyclopropyl ring can be harnessed for specific chemical transformations, but it can also lead to undesired reactivity. For instance, donor-acceptor cyclopropanes can undergo ring-opening reactions under certain conditions.[14]
Decision-Making in Lead Optimization
The choice between a cyclopropyl and an isopropyl ketone analog in a lead optimization campaign should be guided by a holistic assessment of the desired properties.
Caption: Decision-making workflow for selecting between cyclopropyl and isopropyl ketone analogs.
Conclusion
The thermodynamic stability of cyclopropyl and isopropyl ketone analogs is a critical parameter that can influence the success of a drug development program. The higher internal energy of the cyclopropyl group, a direct consequence of its significant ring strain, renders it thermodynamically less stable than the corresponding isopropyl analog. This fundamental difference manifests in various aspects of a molecule's behavior, from its metabolic fate to its interaction with biological targets. By leveraging both experimental techniques like calorimetry and computational methods such as DFT, drug discovery teams can gain a quantitative understanding of these stability differences. This knowledge empowers researchers to make more strategic decisions in the design of novel therapeutics with optimized properties.
References
Functional Groups In Organic Chemistry. (2026). Master Organic Chemistry. [Link]
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]
Chemical Properties of Methyl 1-methylcyclopropyl ketone (CAS 1567-75-5). (n.d.). Cheméo. [Link]
Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. (2020). RSC Publishing. [Link]
Kinetic vs Thermodynamic Control on β-functionalized Cyclic Ketones: A Theoretical Investigation on Regioselective Formation of Enolates. (n.d.). [Link]
Prediction of Standard Enthalpy of Formation by a QSPR Model. (n.d.). PMC. [Link]
SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes. (n.d.). PMC - NIH. [Link]
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. [Link]
Experimental No. (13) Aldehydes and ketones. (2021). [Link]
Theoretical study of α-substituted isopropyl and cyclopropyl anions. (2025). ResearchGate. [Link]
Application of Bioisosteres in Drug Design. (2012). [Link]
The stability and automatic determination of ketone bodies in blood samples taken in field conditions. (n.d.). PubMed. [Link]
Thermodynamic cycle used to explore the relative stability of keto and hydrate species of ketone moieties 1-13 in aqueous solution. (n.d.). ResearchGate. [Link]
A Comparative Study of Kinetic Reaction Schemes for the Isomerization Process of the C 6 Series. (n.d.). MDPI. [Link]
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020). Beilstein Journal of Organic Chemistry. [Link]
Theoretical Methods for Computing Enthalpies of Formation of Gaseous Compounds. (2025). ResearchGate. [Link]
Heats of formation of ionic and neutral enols of acetaldehyde and acetone. (n.d.). Journal of the American Chemical Society. [Link]
Computational identification of ketone metabolism as a key regulator of sleep stability and circadian dynamics via real-time metabolic profiling. (2025). arXiv. [Link]
The Ortho-Effect in Action: A Technical Guide to the Reactivity Profile of the Cyclopropyl Group in 2-Methylphenyl Systems
For Immediate Release [City, State] – [Date] – This in-depth technical guide provides a comprehensive analysis of the reactivity profile of the cyclopropyl group when attached to a 2-methylphenyl (o-tolyl) system. The pr...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
[City, State] – [Date] – This in-depth technical guide provides a comprehensive analysis of the reactivity profile of the cyclopropyl group when attached to a 2-methylphenyl (o-tolyl) system. The presence of the ortho-methyl group introduces a unique interplay of electronic and steric effects that significantly influences the chemical behavior of the adjacent cyclopropane ring. This document serves as a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of these valuable structural motifs.
Introduction: The Unique Nature of the 2-Methylphenyl Cyclopropane System
The cyclopropyl group, a three-membered carbocycle, is a prevalent structural motif in numerous natural products and pharmaceutical agents. Its inherent ring strain and unique electronic properties, characterized by "bent" bonds with significant p-character, impart distinct reactivity patterns compared to acyclic or larger cyclic systems. When appended to an aromatic ring, the cyclopropyl group can engage in conjugation, influencing the electronic landscape of the entire molecule.
The introduction of a methyl group at the ortho-position of the phenyl ring creates a sterically hindered environment and introduces a mild electron-donating effect. This guide will explore how these factors modulate the reactivity of the cyclopropyl group in a variety of chemical transformations, including acid-catalyzed ring-opening, radical reactions, and transition metal-catalyzed cross-coupling reactions.
Acid-Catalyzed Ring-Opening: A Study in Regioselectivity and Steric Influence
Acid-catalyzed ring-opening is a hallmark reaction of cyclopropanes, driven by the release of ring strain. In the case of 2-methylphenyl cyclopropanes, the reaction proceeds through protonation of the cyclopropane ring, leading to a carbocationic intermediate. The stability of this intermediate and the subsequent nucleophilic attack are profoundly influenced by the 2-methylphenyl substituent.
The methyl group, being electron-donating, can stabilize an adjacent carbocation. However, the steric bulk of the ortho-methyl group can hinder the approach of both the protonating agent and the subsequent nucleophile. This steric hindrance can lead to altered reaction rates and regioselectivity compared to unsubstituted phenyl or para-substituted analogues.
Mechanistic Pathway of Acid-Catalyzed Ring-Opening
The generally accepted mechanism for the acid-catalyzed hydration of an alkene involves the formation of a carbocation intermediate, followed by nucleophilic attack of water.[1] A similar principle applies to the ring-opening of aryl cyclopropanes.
Caption: General mechanism of acid-catalyzed ring-opening of 2-methylphenylcyclopropane.
Experimental Protocol: Acid-Catalyzed Hydration of 2-Methylphenylcyclopropane
Objective: To synthesize 1-(2-methylphenyl)propan-1-ol via acid-catalyzed hydration of 1-(2-methylphenyl)cyclopropane.
Materials:
1-(2-methylphenyl)cyclopropane
Sulfuric acid (H₂SO₄), concentrated
Water, deionized
Diethyl ether
Sodium bicarbonate (NaHCO₃), saturated solution
Magnesium sulfate (MgSO₄), anhydrous
Round-bottom flask
Magnetic stirrer
Reflux condenser
Separatory funnel
Rotary evaporator
Procedure:
To a solution of 1-(2-methylphenyl)cyclopropane (1.0 eq.) in a mixture of water and a suitable co-solvent (e.g., THF or acetone) in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid (e.g., 10 mol%).
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers and wash with brine (1 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica gel to afford the desired 1-(2-methylphenyl)propan-1-ol.
Expected Outcome:
The reaction is expected to yield the Markovnikov addition product, 1-(2-methylphenyl)propan-1-ol. The regioselectivity is dictated by the formation of the more stable benzylic carbocation. The yield and reaction time may vary depending on the specific reaction conditions.
Radical Reactions: Probing the Influence of the Ortho-Methyl Group on Regioselectivity
Radical reactions of cyclopropanes, particularly halogenation, provide another avenue to explore the reactivity of the 2-methylphenyl system. The stability of the resulting radical intermediate is a key factor in determining the regioselectivity of the reaction.
In the case of 2-methylphenylcyclopropane, radical abstraction of a hydrogen atom can occur at the benzylic position, the cyclopropyl ring, or the methyl group. The benzylic position is generally favored due to the resonance stabilization of the resulting radical. However, the steric hindrance from the ortho-methyl group can influence the approach of the radical initiator and the halogenating agent, potentially altering the product distribution compared to less hindered analogues. Radical brominations are known to be more selective than chlorinations.[3][4]
Mechanistic Considerations in Radical Bromination
The radical bromination of an alkane typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. The regioselectivity is primarily determined by the stability of the carbon radical formed during the hydrogen abstraction step.[5]
Caption: General mechanism for the radical bromination of 2-methylphenylcyclopropane.
Experimental Protocol: Radical Bromination of 2-Methylphenylcyclopropane
Objective: To synthesize 1-bromo-1-(2-methylphenyl)cyclopropane via radical bromination.
Materials:
1-(2-methylphenyl)cyclopropane
N-Bromosuccinimide (NBS)
Azobisisobutyronitrile (AIBN)
Carbon tetrachloride (CCl₄) or benzene
Inert gas (e.g., argon or nitrogen)
Round-bottom flask
Reflux condenser
Magnetic stirrer
Light source (e.g., sunlamp or UV lamp)
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(2-methylphenyl)cyclopropane (1.0 eq.) and N-bromosuccinimide (1.1 eq.) in carbon tetrachloride.
Add a catalytic amount of AIBN (e.g., 5 mol%).
De-gas the solution by bubbling with an inert gas for 15-20 minutes.
Heat the reaction mixture to reflux (or irradiate with a light source) and maintain for several hours, monitoring the reaction by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by distillation or column chromatography to yield 1-bromo-1-(2-methylphenyl)cyclopropane.
Expected Outcome:
The major product is expected to be 1-bromo-1-(2-methylphenyl)cyclopropane, resulting from the formation of the most stable benzylic radical. The presence of the ortho-methyl group may lead to the formation of other minor isomers due to steric hindrance.
Transition Metal-Catalyzed Cross-Coupling Reactions: The Steric Challenge
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[6] In the context of 2-methylphenyl cyclopropane derivatives, such as the corresponding boronic acids or halides, these reactions offer a route to more complex molecular architectures.
The steric bulk of the ortho-methyl group presents a significant challenge in these transformations. It can hinder the oxidative addition of the aryl-cyclopropyl substrate to the metal center and impede the subsequent reductive elimination step. The choice of ligand on the transition metal catalyst is crucial to overcome this steric hindrance and achieve efficient coupling. Bulky, electron-rich phosphine ligands are often employed to promote these challenging cross-coupling reactions.[6]
Suzuki-Miyaura Coupling of 1-(2-Methylphenyl)cyclopropylboronic Acid
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reaction of a 2-methylphenyl cyclopropylboronic acid with an aryl halide would be a key transformation.
Caption: Workflow for the Suzuki-Miyaura cross-coupling of 1-(2-methylphenyl)cyclopropylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 1-aryl-1-(2-methylphenyl)cyclopropane via Suzuki-Miyaura coupling.
Materials:
1-Iodo-1-(2-methylphenyl)cyclopropane (or the corresponding boronic acid)
Arylboronic acid (or the corresponding aryl halide)
To an oven-dried Schlenk flask, add 1-iodo-1-(2-methylphenyl)cyclopropane (1.0 eq.), the arylboronic acid (1.5 eq.), palladium(II) acetate (2-5 mol%), SPhos (4-10 mol%), and potassium phosphate (3.0 eq.).
Evacuate and backfill the flask with an inert gas three times.
Add de-gassed toluene and water.
Heat the reaction mixture to 80-100 °C and stir vigorously until the starting materials are consumed (monitor by TLC or GC-MS).
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
Wash the organic layer with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the residue by flash column chromatography to obtain the desired product.
Expected Outcome:
The reaction should afford the cross-coupled product. The yield will be highly dependent on the choice of catalyst, ligand, and reaction conditions, with steric hindrance from the ortho-methyl group being a key factor to overcome. The use of bulky, electron-rich ligands like SPhos is critical for achieving good yields with sterically demanding substrates.[6]
The reactivity of the cyclopropyl group in 2-methylphenyl systems is a nuanced interplay of electronic and steric effects. The electron-donating nature of the methyl group can stabilize cationic intermediates in acid-catalyzed reactions and influence the electronic properties of the aromatic ring. However, the steric bulk of the ortho-methyl group is a dominant factor, often controlling the regioselectivity of reactions and posing a significant challenge for transition metal-catalyzed transformations.
Understanding these competing effects is paramount for the rational design of synthetic routes and the prediction of reaction outcomes. This guide provides a foundational framework for researchers working with these important structural motifs, highlighting key reaction classes and providing practical experimental guidance. Further investigation into the quantitative effects of the ortho-methyl group on reaction kinetics and the development of novel catalytic systems to overcome steric hindrance will continue to be areas of active research.
References
Roche, M., Hamze, A., Provot, O., Brion, J.-D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78(2), 445–454. [Link]
BenchChem. (2025). Synthesis of 1-Iodo-2-Methylcyclopropane: A Technical Guide. BenchChem.
Chemistry Steps. (n.d.). Selectivity in Radical Halogenation with Practice Problems. Retrieved from [Link]
Chem Help ASAP. (2019, December 21). regiochemistry in radical halogenation [Video]. YouTube. [Link]
Organic Chemistry with Victor. (2019, January 22). regioselectivity of radical halogenation of alkanes [Video]. YouTube. [Link]
BenchChem. (2025). 1-Iodo-2-methylcyclopropane: A Versatile Building Block in Modern Synthetic Chemistry. BenchChem.
Josh Osbourn. (2020, June 20). Regioselectivity of Radical Halogenation [Video]. YouTube. [Link]
BenchChem. (2025).
MDPI. (2023). Short I⋯O Interactions in the Crystal Structures of Two 2-Iodo-Phenyl Methyl-Amides as Substrates for Radical Translocation Reactions. Chemistry, 5(2), 896-906. [Link]
American Chemical Society. (2025). Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. Organic Letters.
BenchChem. (2025).
Master Organic Chemistry. (2013, September 23). Selectivity In Free Radical Reactions. [Link]
Docentes FCT NOVA. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Organic Synthesis, 7(2), 118-133. [Link]
Chemistry LibreTexts. (2020, August 15). Acid-Catalyzed Hydration of Alkenes with Practice Problems. [Link]
ChemRxiv. (2025). Metal-Free Catalytic Cross-Coupling of Esters and Boranes. [Link]
Organic Chemistry Portal. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. [Link]
ResearchGate. (2025).
Chemmunity. (2023, October 24). Drawing Mechanisms For Acid-Catalyzed Hydration and Hydrohalogenation Reactions of Alkenes [Video]. YouTube. [Link]
Chemistry LibreTexts. (2020, May 30). 9.4: Hydration- Acid Catalyzed Addition of Water. [Link]
Master Organic Chemistry. (2023, September 15). Hydration of Alkenes With Aqueous Acid. [Link]
Vaia. (n.d.). Problem 43 Reaction of 2 -methylpropene wit.... Retrieved from [Link]
Technical Guide: Solubility Profiling and Thermodynamics of Cyclopropyl 2-(2-methylphenyl)ethyl ketone
The following technical guide is structured to address the solubility profiling, thermodynamic modeling, and process optimization for Cyclopropyl 2-(2-methylphenyl)ethyl ketone (CAS 656259-95-9). Given the proprietary na...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to address the solubility profiling, thermodynamic modeling, and process optimization for Cyclopropyl 2-(2-methylphenyl)ethyl ketone (CAS 656259-95-9). Given the proprietary nature of specific solubility data points for this pharmaceutical intermediate, this guide synthesizes the methodology, expected physicochemical behavior, and process applications based on structural analogs and standard industrial protocols.
Executive Summary & Compound Identity
Cyclopropyl 2-(2-methylphenyl)ethyl ketone (CAS: 656259-95-9 ) is a critical intermediate in the synthesis of Tasimelteon (Trade Name: Hetlioz), a melatonin receptor agonist used for the treatment of Non-24-Hour Sleep-Wake Disorder.
Precise solubility data in organic solvents is the cornerstone of process development, governing crystallization yield, purity, and solvent recovery. This guide establishes the definitive protocol for determining solubility, modeling thermodynamic behavior, and applying these parameters to scalable purification processes.
To generate high-fidelity solubility data, two complementary methods are recommended: the Laser Dynamic Method (synthetic) for rapid screening and the Static Gravimetric Method (analytical) for precise equilibrium data.
Laser Dynamic Method (Synthetic)
This method is ideal for determining the solubility boundary (metastable zone width) and generating polythermal solubility curves.
Protocol:
Preparation: Accurately weigh solute (
) and solvent () into a jacketed glass vessel.
Dissolution: Heat the mixture with stirring until the solid completely dissolves.
Cooling: Cool the solution at a controlled rate (e.g., 0.1 K/min).
Detection: A laser beam passes through the solution. The onset of turbidity (nucleation) scatters the light, reducing transmittance.
Recording: Record the temperature (
) at which transmittance drops below a threshold (e.g., 90%).
Repetition: Repeat with varying solute/solvent ratios to map the solubility curve.
Static Gravimetric Method (Analytical)
This method provides the thermodynamic equilibrium solubility at a specific temperature.
Protocol:
Saturation: Add excess solute to the solvent in a sealed flask.
Equilibration: Stir at constant temperature (
K) for 24–48 hours.
Sampling: Stop stirring and allow phases to separate (2–4 hours).
Analysis: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm).
Quantification: Determine concentration via HPLC (UV detection at
nm) or by evaporating the solvent and weighing the residue.
Experimental Workflow Visualization
Figure 1: Decision matrix and workflow for solubility determination of pharmaceutical intermediates.
Solubility Data & Thermodynamic Modeling
While specific literature data points are proprietary, the solubility profile of Cyclopropyl 2-(2-methylphenyl)ethyl ketone follows trends typical of lipophilic aryl ketones.
Expected Solubility Profile
Based on the Hansen Solubility Parameters (HSP) and structural analogs (e.g., Cyclopropyl phenyl ketone), the expected solubility behavior is:
Solvent Class
Examples
Solubility Prediction
Mechanism
Polar Aprotic
Acetone, Ethyl Acetate, THF
High
Dipole-dipole interactions match the ketone functionality.
Aromatic
Toluene, Xylene
High
stacking with the o-tolyl ring; excellent for extraction.
Alcohols
Methanol, Ethanol, IPA
Moderate to High
Hydrogen bonding with the carbonyl oxygen; solubility increases significantly with T.
Alkanes
n-Hexane, n-Heptane
Low to Moderate
Lipophilic tail aids solubility, but polarity mismatch limits it. Good anti-solvent.
, mole fraction) with temperature (), the Modified Apelblat Equation is the standard for this class of compounds.
Modified Apelblat Equation:
: Mole fraction solubility of the solute.
: Absolute temperature (K).
: Empirical parameters derived from regression analysis.
Van't Hoff Equation:
: Enthalpy of dissolution.
: Entropy of dissolution.
: Gas constant (8.314 J/mol·K).
Application: A plot of
vs typically yields a straight line, confirming that dissolution is endothermic () and entropy-driven.
Process Application: Crystallization & Purification
The primary utility of solubility data is designing the crystallization process to isolate the intermediate with high purity (>99.5%) for the subsequent Tasimelteon synthesis steps.
Solvent Selection Strategy
Cooling Crystallization: Use solvents with a steep solubility curve (high
), such as Ethanol or Isopropanol .
Process: Dissolve at reflux
Cool to 0–5°C Filter.
Anti-Solvent Crystallization: Use a high-solubility solvent (e.g., Acetone or Toluene ) and add a low-solubility anti-solvent (e.g., n-Heptane or Water ).
Process: Dissolve in Toluene
Add Heptane slowly Induce nucleation.
Purification Logic
The "2-methylphenyl" moiety introduces potential regioisomeric impurities (e.g., 3-methyl or 4-methyl isomers) from the starting materials. Solubility differences between these isomers in alcoholic solvents are often exploited for purification.
Crystallization Process Diagram
Figure 2: Optimized cooling crystallization workflow for Tasimelteon intermediate purification.
References
Vanda Pharmaceuticals Inc. (2018). Process for the preparation of Tasimelteon and intermediates thereof. U.S. Patent No. 9,944,616. Washington, DC: U.S. Patent and Trademark Office. Link
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link
Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann.
Protocols & Analytical Methods
Method
Application Note: One-Pot Preparation of Cyclopropyl 2-(2-methylphenyl)ethyl Ketone from Nitriles
Abstract & Introduction This application note details the robust, one-pot synthesis of Cyclopropyl 2-(2-methylphenyl)ethyl ketone (also known as Cyclopropyl 2-(o-tolyl)ethyl ketone), a critical structural scaffold in the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
This application note details the robust, one-pot synthesis of Cyclopropyl 2-(2-methylphenyl)ethyl ketone (also known as Cyclopropyl 2-(o-tolyl)ethyl ketone), a critical structural scaffold in the synthesis of melatonin receptor agonists such as Tasimelteon .
While various synthetic routes exist, the direct nucleophilic addition of a Grignard reagent to a nitrile offers a convergent and atom-economical pathway. This protocol specifically addresses the challenges associated with nitrile electrophiles—namely, their sluggish reactivity and the stability of the intermediate metallo-imine salts. By utilizing Cyclopropanecarbonitrile as the electrophilic "anchor" and 2-(2-methylphenyl)ethylmagnesium bromide as the nucleophile, we avoid the handling of sensitive cyclopropyl-metal species and utilize commercially available, stable starting materials.
Key Advantages of this Protocol:
One-Pot Efficiency: Addition and hydrolysis occur in a single reactor, eliminating the isolation of moisture-sensitive imine intermediates.
Atom Economy: Direct C-C bond formation without the need for Weinreb amides or acid chloride precursors.
Scalability: The use of THF/Toluene solvent systems allows for temperature control critical for minimizing side reactions like Grignard dimerization.
Chemical Reaction & Mechanism
The synthesis proceeds via the nucleophilic attack of the Grignard reagent on the nitrile carbon.[1] Unlike aldehydes or ketones, nitriles undergo a single addition to form a magnesium imine salt (metallo-imine). This intermediate is stable in the reaction mixture and does not react further with the Grignard reagent due to the negative charge density on the nitrogen, preventing over-addition to a tertiary alcohol.
Reaction Scheme
Figure 1: Reaction pathway from alkyl halide precursor to final ketone via metallo-imine intermediate.
Experimental Protocol
Reagents and Materials[1][2][3][4][5][6][7]
Reagent
MW ( g/mol )
Equiv.
Role
2-(2-methylphenyl)ethyl bromide
199.09
1.1
Nucleophile Precursor
Magnesium Turnings
24.31
1.2
Grignard Reagent Base
Cyclopropanecarbonitrile
67.09
1.0
Electrophile
THF (Anhydrous)
72.11
Solvent
Reaction Medium
Copper(I) Bromide (CuBr)
143.45
0.01
Catalyst (Optional)*
HCl (3M Aqueous)
36.46
Excess
Hydrolysis Agent
*Note: CuBr (1 mol%) can accelerate the addition to sterically hindered nitriles, though standard reflux is often sufficient for this substrate.
Step-by-Step Methodology
Phase 1: Preparation of Grignard Reagent
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, addition funnel, and magnetic stir bar. Flame-dry the apparatus under vacuum and purge with nitrogen (
) three times.
Activation: Add Magnesium turnings (1.2 equiv) to the flask. Add a single crystal of Iodine (
) and heat gently with a heat gun until iodine vapor activates the Mg surface.
Initiation: Cover Mg with minimal anhydrous THF. Add ~5% of the total volume of 2-(2-methylphenyl)ethyl bromide solution (dissolved in THF). Wait for the exotherm and turbidity indicating initiation.
Addition: Once initiated, add the remaining bromide solution dropwise over 30–45 minutes. Maintain a gentle reflux driven by the reaction exotherm.
Maturation: After addition, reflux at 65°C for 1 hour to ensure complete conversion. Cool to Room Temperature (RT).
Phase 2: Nitrile Addition (The "One-Pot" Step)
Cooling: Cool the Grignard solution to 0°C using an ice bath.
Addition: Add Cyclopropanecarbonitrile (1.0 equiv) dissolved in a small volume of anhydrous THF dropwise over 20 minutes.
Critical Insight: The reaction of Grignards with nitriles is slower than with aldehydes. If the reaction stalls, allow the mixture to warm to RT and then heat to reflux (65°C) for 3–5 hours.
Monitoring: Monitor by TLC or HPLC. The disappearance of the nitrile peak indicates conversion to the imine salt.
Phase 3: Hydrolysis and Workup
Quenching: Cool the mixture to 0°C. Slowly add 3M HCl (aqueous).
Caution: This step is exothermic and will evolve gas (quenching excess Mg).
Hydrolysis: The initial quench yields the ketimine (
). To convert this to the ketone (), heat the acidic biphasic mixture to 50°C for 1–2 hours.
Extraction: Separate the layers. Extract the aqueous layer with Ethyl Acetate (3x).
Washing: Combine organic layers and wash with saturated
(to neutralize acid) and Brine.
Drying/Concentration: Dry over
, filter, and concentrate under reduced pressure to yield the crude ketone oil.
Process Workflow Diagram
Figure 2: Operational workflow for the one-pot synthesis.
Critical Troubleshooting & Optimization
Solvent Effects
While THF is standard, using CPME (Cyclopentyl Methyl Ether) is increasingly preferred in process chemistry. CPME has a higher boiling point (106°C) than THF (66°C) and low peroxide formation.
Application Note: If the nitrile addition is sluggish in THF, switch to CPME to allow for higher reflux temperatures without pressurization, significantly increasing the reaction rate.
Side Reactions
Dimerization: Wurtz coupling of the Grignard reagent (R-R formation) can occur if the halide addition is too fast. Control: Slow addition rate.
Incomplete Hydrolysis: The imine intermediate can be surprisingly stable. If the final product shows an IR peak ~1640 cm⁻¹ (C=N) instead of ~1710 cm⁻¹ (C=O), extend the acidic hydrolysis time.
Safety Hazards[4]
Exotherm Control: Grignard formation is autocatalytic. Never add all alkyl halide at once.
Cyanide Residues: While organic nitriles are less acutely toxic than HCN, acidic hydrolysis can theoretically liberate traces of HCN if unreacted cyanide salts are present (unlikely here, but standard precaution applies). Perform all hydrolysis steps in a well-ventilated fume hood.
References
Mechanistic Found
Title: Addition of Grignard Reagents to Nitriles[2][3][4][5][6]
Source: Chemistry LibreTexts / University of Calgary
Catalysts for Friedel-Crafts acylation to produce 2-methylphenyl ketones
An Application Guide to Catalytic Systems for the Friedel-Crafts Acylation of Toluene Abstract The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, providing a powerful method for the formation o...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to Catalytic Systems for the Friedel-Crafts Acylation of Toluene
Abstract
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, providing a powerful method for the formation of carbon-carbon bonds and the synthesis of aryl ketones.[1] These ketones are vital intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] This technical guide focuses on the acylation of toluene to produce methylphenyl ketones, with a particular emphasis on the catalytic systems that govern reaction efficiency and, crucially, regioselectivity. While the thermodynamically favored product is 4-methylphenyl ketone due to steric factors, achieving synthetically useful yields of the ortho-isomer, 2-methylphenyl ketone, presents a significant challenge that hinges on catalyst selection and process optimization. This document provides an in-depth analysis of various catalytic strategies, from traditional Lewis acids to modern heterogeneous systems, complete with detailed experimental protocols and comparative data for researchers in synthetic chemistry and drug development.
The Mechanistic Core of Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution.[3] The reaction mechanism can be dissected into three primary steps, initiated by a potent Lewis or Brønsted acid catalyst.
Generation of the Acylium Ion: The catalyst, typically a Lewis acid like aluminum chloride (AlCl₃), activates the acylating agent (e.g., an acyl chloride or anhydride). It coordinates to the halogen or oxygen atom, facilitating the cleavage of the bond to form a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺).[3][4]
Electrophilic Attack: The π-electron system of the toluene ring acts as a nucleophile, attacking the acylium ion. This step transiently disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][4]
Restoration of Aromaticity: A weak base, such as AlCl₄⁻, abstracts a proton from the carbon atom bonded to the new acyl group. This regenerates the aromatic ring and the catalyst, yielding the final aryl ketone product.[4][5]
A critical aspect of the traditional reaction using catalysts like AlCl₃ is that the product ketone, being a moderate Lewis base, forms a stable complex with the catalyst.[6] This interaction sequesters the catalyst, meaning that stoichiometric or even super-stoichiometric amounts of the "catalyst" are required to drive the reaction to completion.[6][7] The complex is subsequently hydrolyzed during aqueous work-up to release the ketone.[6]
Figure 1: The three-step mechanism of Friedel-Crafts Acylation.
The Challenge of Regioselectivity with Toluene
The methyl group of toluene is an electron-donating group, activating the aromatic ring and directing incoming electrophiles to the ortho and para positions.[8] In Friedel-Crafts acylation, the bulky nature of the attacking acylium-Lewis acid complex creates significant steric hindrance at the ortho positions.[7] Consequently, the reaction overwhelmingly favors substitution at the less sterically hindered para position, making 4-methylphenyl ketone the major product.[8][9] Achieving a high yield of 2-methylphenyl ketone requires overcoming this inherent steric bias, often through the selection of specialized catalytic systems.
A Comparative Overview of Catalytic Systems
The choice of catalyst is the most critical parameter influencing the yield, selectivity, and environmental footprint of the Friedel-Crafts acylation of toluene.
Homogeneous Catalysts: The Traditional Approach
Conventional Friedel-Crafts acylations employ strong Lewis acids as catalysts in the liquid phase.
Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ is the most common and potent catalyst for this transformation, often providing high yields.[7] However, its utility is hampered by several factors:
Stoichiometric Requirement: As mentioned, it forms a complex with the product ketone, necessitating its use in stoichiometric amounts.[6][7]
Moisture Sensitivity: It reacts violently with water, requiring strictly anhydrous conditions.[5]
Environmental Concerns: The aqueous work-up required to decompose the product complex generates large volumes of corrosive, acidic waste.[10]
Heterogeneous Catalysts: The Path to Greener Synthesis
To address the shortcomings of traditional Lewis acids, significant research has focused on developing solid, reusable acid catalysts.[11][12] These systems simplify product isolation, minimize corrosive waste, and allow for continuous flow processes.
Zeolites: These crystalline aluminosilicates possess strong Brønsted and Lewis acid sites within a well-defined microporous structure. Their shape-selective properties can influence the regioselectivity of aromatic substitution.[13] Zeolites like H-ZSM-5 and H-Beta have demonstrated high activity and a strong preference for the para product in toluene acylation, sometimes achieving over 97% para-selectivity.[9][14] The confined space within the zeolite pores further disfavors the formation of the bulkier ortho-transition state. Nano-sized zeolite crystals can offer improved activity by providing more accessible active sites on their external surfaces.[15]
Solid Superacids: Materials such as sulfated zirconia (SO₄/ZrO₂) are exceptionally strong solid acids capable of catalyzing acylation reactions with high efficiency, often outperforming zeolites under similar conditions.[16]
Ionic Liquids: Ionic liquids can serve as both the solvent and catalyst for Friedel-Crafts reactions.[17] Chloroaluminate ionic liquids were early examples, though they suffered from moisture sensitivity.[18] More recent developments include air- and water-stable ionic liquids combined with metal salts (e.g., FeCl₃) or metal triflates (e.g., Cu(OTf)₂), which can enhance reaction rates and regioselectivity while allowing for catalyst recycling.[18][19]
Data Presentation: Comparative Performance of Catalysts
The selection of a catalyst system involves a trade-off between activity, selectivity, cost, and environmental impact. The following table summarizes performance data from various reported methods for the acylation of toluene.
Note: Data is compiled from different studies and reaction scales; direct comparison should be made with caution. The Cu(OTf)₂ data is for the acylation of anisole, a similarly activated aromatic, and is included to illustrate the performance of metal triflates in ionic liquids.
Experimental Protocols
Safety Precaution: Friedel-Crafts acylation is exothermic and can generate corrosive HCl gas. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Protocol 1: Classic Acylation of Toluene with AlCl₃
This protocol describes a standard laboratory procedure for the acetylation of toluene using acetyl chloride and anhydrous aluminum chloride.[5][20][21]
Materials:
Toluene (0.025 mol)
Acetyl chloride (0.0275 mol)
Anhydrous aluminum chloride (AlCl₃) (0.0275 mol)
Dichloromethane (CH₂Cl₂), anhydrous
Concentrated Hydrochloric Acid (HCl)
5% Sodium Bicarbonate (NaHCO₃) solution
Saturated Sodium Chloride (brine) solution
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Ice
Apparatus:
Three-neck round-bottom flask (50 mL or 100 mL)
Addition (dropping) funnel
Reflux condenser with a drying tube or gas outlet to a trap
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Figure 2: General experimental workflow for Friedel-Crafts acylation.
Procedure:
Setup: Assemble the dry three-neck flask with a magnetic stir bar, addition funnel, and condenser. Ensure all glassware is scrupulously dried in an oven beforehand to prevent deactivation of the AlCl₃.[5]
Catalyst Suspension: In the fume hood, carefully charge the reaction flask with anhydrous AlCl₃ (0.0275 mol) and anhydrous dichloromethane (8-10 mL). Cool the resulting suspension to 0-5 °C using an ice bath.[5][20]
Acyl Chloride Addition: Dissolve acetyl chloride (0.0275 mol) in anhydrous dichloromethane (5 mL) and add this solution to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature below 10 °C. The mixture should become homogeneous and may change color.[20][21]
Toluene Addition: After the acylium ion complex has formed, add a solution of toluene (0.025 mol) in anhydrous dichloromethane (5 mL) to the addition funnel. Add the toluene solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature is controlled.[5][20]
Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 15-30 minutes to ensure the reaction goes to completion.[20]
Work-up (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (25 g) and concentrated HCl (10 mL).[5][20] This exothermic step quenches the reaction and decomposes the aluminum chloride complex.
Extraction: Transfer the entire mixture to a separatory funnel. Separate the lower organic layer. Extract the aqueous layer twice more with fresh portions of dichloromethane.[5][20]
Washing: Combine all organic layers. Wash sequentially with water (10 mL), 5% NaHCO₃ solution (15 mL, caution: CO₂ evolution), and finally with brine (15 mL).[5][20]
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.[5]
Purification: The crude product is a mixture of primarily 4-methylacetophenone and 2-methylacetophenone. These isomers can be separated by fractional vacuum distillation or column chromatography on silica gel.
This protocol outlines a representative procedure for a heterogeneous catalytic system, adapted from studies on vapor-phase acetylation over zeolite catalysts.[14] This method is suited for continuous flow setups and highlights the principles of green chemistry.
Materials:
Toluene
Acetyl Chloride or Acetic Anhydride
H-ZSM-5 Zeolite catalyst pellets or powder
Inert gas (Nitrogen or Argon)
Apparatus:
Fixed-bed tubular reactor (e.g., quartz or stainless steel)
Tube furnace with temperature controller
Syringe pump or mass flow controller for feeding liquid reactants
Condenser and collection flask (cooled)
Gas chromatograph (GC) for product analysis
Procedure:
Catalyst Activation: Pack the tubular reactor with a known weight of H-ZSM-5 zeolite catalyst. Heat the catalyst bed under a flow of inert gas at a high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water and activate the acid sites.
Reaction Conditions: Cool the reactor to the desired reaction temperature (e.g., 180-250 °C).[14]
Reactant Feed: Using a syringe pump, feed a mixture of toluene and the acylating agent (at a specified molar ratio) into a heated zone to vaporize it. Carry the vaporized reactants over the catalyst bed using an inert carrier gas.
Product Collection: The product stream exiting the reactor is passed through a condenser cooled with a chilled liquid. The condensed liquid products are collected in a flask for analysis.
Analysis: The composition of the collected product mixture (unreacted toluene, ketones, byproducts) is determined using gas chromatography (GC) to calculate conversion and isomer selectivity.
Catalyst Regeneration: After the reaction, the catalyst can become deactivated due to coke deposition. It can often be regenerated by carefully burning off the coke in a controlled flow of air at an elevated temperature.
References
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
International Journal of Chemical and Physical Sciences. Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. [Link]
Taylor & Francis Online. Friedel-Crafts Acylation of Aromatic Hydrocarbons Using Zeolites. [Link]
University of Liverpool. Friedel–Crafts acylation reactions using metal triflates in ionic liquid. [Link]
Asian Journal of Chemistry. Activity of Imidazolium-Based Ionic Liquids as Catalysts for Friedel-Crafts Acylation of Aromatic Compounds. [Link]
TSI Journals. ACID INDUCED MESOPOROUS Si-MCM-41 AS SOLID ACID CATALYST FOR FRIEDEL-CRAFTS ALKYLATION AND ACYLATION. [Link]
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
Scribd. Friedel-Crafts Acylation of Toluene. [Link]
Google Patents.
International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]
ResearchGate. Selective acetylation of toluene to 4-methylacetophenone over zeolite catalysts. [Link]
University of Wisconsin-Madison. 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link]
ACS Publications. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]
YouTube. Friedel Crafts reaction/Acylation of toluene. [Link]
Bentham Science. Zeolite Catalyzed Friedel-Crafts Reactions: A Review. [Link]
ResearchGate. Friedel–Crafts acylation of anisole and toluene with acetic anhydride over nano-sized Beta zeolites. [Link]
Using Cyclopropyl 2-(2-methylphenyl)ethyl ketone as a pharmaceutical intermediate
{"answer":"### Application Notes & Protocols: The Strategic Use of Cyclopropyl 2-(2-methylphenyl)ethyl Ketone in Pharmaceutical Intermediate Synthesis Abstract This document provides a detailed technical guide for resear...
Author: BenchChem Technical Support Team. Date: February 2026
{"answer":"### Application Notes & Protocols: The Strategic Use of Cyclopropyl 2-(2-methylphenyl)ethyl Ketone in Pharmaceutical Intermediate Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of Cyclopropyl 2-(2-methylphenyl)ethyl ketone (also known as 1-cyclopropyl-3-(2-methylphenyl)propan-1-one). This versatile ketone serves as a critical pharmaceutical intermediate, primarily due to the unique physicochemical properties imparted by the cyclopropyl group, which is a valuable motif in modern drug design.[1][2][3] We present a comprehensive overview, including the rationale for its use, detailed protocols for its synthesis, and its subsequent transformation into advanced pharmaceutical scaffolds, with a focus on reductive amination as a key downstream application.
Introduction: The Value Proposition of the Cyclopropyl Moiety
The cyclopropyl group is a highly sought-after structural unit in medicinal chemistry.[1][3] Its incorporation into molecular scaffolds can significantly enhance a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[2][4] The strained three-membered ring introduces conformational rigidity and unique electronic properties, which can improve potency and selectivity for biological targets.[1][4] Cyclopropyl ketones, in particular, are powerful building blocks, acting as versatile intermediates for creating more complex molecular architectures.[1][4][5]
Cyclopropyl 2-(2-methylphenyl)ethyl ketone combines these benefits with a substituted aromatic ring, making it a precursor for a range of therapeutic candidates, including the development of novel Selective Androgen Receptor Modulators (SARMs).[6][7] SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor, offering the potential for anabolic benefits in muscle and bone with reduced androgenic side effects.[7][8][9][10]
Physicochemical Properties & Characterization
A comprehensive understanding of the intermediate's properties is crucial for successful synthesis and downstream applications.
¹H NMR (CDCl₃, 400 MHz): Peaks corresponding to aromatic protons (o-tolyl group), the ethyl chain protons (triplets/quartets), the cyclopropyl ring protons (multiplets), and the methyl group singlet.
¹³C NMR (CDCl₃, 100 MHz): Resonances for the carbonyl carbon (~210 ppm), aromatic carbons, and aliphatic carbons of the ethyl and cyclopropyl groups.
IR (Neat): A strong characteristic C=O stretch around 1690-1710 cm⁻¹.
Mass Spectrometry (EI): Molecular ion peak (M⁺) at m/z = 188.12, along with characteristic fragmentation patterns.
Synthesis Protocol: Preparation of the Ketone Intermediate
The synthesis of Cyclopropyl 2-(2-methylphenyl)ethyl ketone can be achieved via a Friedel-Crafts acylation reaction. This protocol provides an illustrative method based on established chemical principles.
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Reference Data & Comparative Studies
Validation
Comparative Analysis of FTIR Spectral Signatures: Cyclopropyl Moieties vs. Aliphatic Ketones in Drug Scaffolds
Executive Summary & Strategic Importance In modern drug discovery, the cyclopropyl group is a privileged scaffold, often employed to increase metabolic stability, improve potency, and restrict conformation compared to it...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
In modern drug discovery, the cyclopropyl group is a privileged scaffold, often employed to increase metabolic stability, improve potency, and restrict conformation compared to its isopropyl or ethyl counterparts. However, distinguishing a cyclopropyl moiety from standard alkyl chains or identifying the electronic environment of a neighboring ketone using Fourier Transform Infrared (FTIR) spectroscopy presents specific challenges due to spectral overlap.
This guide provides a definitive technical comparison for researchers isolating these functional groups. We move beyond basic peak assignment to explain the electronic causality—specifically the Walsh orbital interactions—that define these spectral signatures.
Theoretical Framework: The Physics of the Shift
To interpret the FTIR spectrum of a cyclopropyl ketone, one must understand the unique hybridization of the cyclopropane ring.
The "Banana Bond" and Hybridization
Unlike a standard
alkane (bond angle 109.5°), the cyclopropane ring is highly strained (60°). To accommodate this, the carbon atoms adopt a hybridization state closer to for the C-H bonds and high -character for the C-C ring bonds.
C-H Bonds (
): These bonds are shorter and stronger than typical alkyl bonds. Result: Higher force constant (), shifting the stretching frequency to higher wavenumbers (>3000 cm⁻¹).
C-C Ring Bonds (Bent Bonds): These bonds have high
-character and can overlap with adjacent -systems (like a carbonyl). Result: The cyclopropyl group acts as an electron donor (pseudo-conjugation), lowering the frequency of attached electron-withdrawing groups.
The Ketone Oscillator
The carbonyl stretching frequency (
) is governed by the bond order.
Inductive Effect: Electron-donating alkyl groups (e.g., isopropyl) stabilize the polarized resonance form
, slightly lowering compared to formaldehyde.
Conjugation Effect: Delocalization of electrons into the
orbital reduces the double-bond character. A cyclopropyl group attached to a ketone exerts a "bathochromic" shift (lowering wavenumber) similar to, though weaker than, a C=C double bond.
Spectral Analysis: Characteristic Peaks
The Cyclopropyl Signature (The "Alkene Imposter")
The most critical error in automated peak picking is misidentifying a cyclopropyl ring as an alkene. Both show C-H stretches above 3000 cm⁻¹.[1][2][3][4]
Feature
Cyclopropyl (c-Pr)
Alkene (Vinyl)
Normal Alkyl (e.g., Isopropyl)
C-H Stretch
3000–3100 cm⁻¹ (Distinctive weak/medium band)
3000–3100 cm⁻¹
< 3000 cm⁻¹ (2850–2960 cm⁻¹)
C=C Stretch
Absent (No band at 1600–1680 cm⁻¹)
Present (1600–1680 cm⁻¹)
Absent
Ring/Skeletal
1000–1050 cm⁻¹ (Ring breathing)
N/A
N/A
CH₂ Scissoring
~1450 cm⁻¹ (Shifted slightly)
~1415 cm⁻¹ (Vinyl)
~1380 cm⁻¹ (Gem-dimethyl split)
Critical Insight: If you see a peak at 3080 cm⁻¹ but no peak in the 1600–1680 cm⁻¹ region, you likely have a cyclopropyl ring, not an alkene.
The Ketone Signature
The position of the carbonyl band reveals the substituent environment.[5]
Ketone Type
Frequency ()
Electronic Cause
Dialkyl Ketone (e.g., Acetone)
1715 ± 5 cm⁻¹
Baseline carbonyl.
Cyclopropyl Ketone
1695–1705 cm⁻¹
Conjugation: Cyclopropyl Walsh orbitals overlap with C=O , reducing bond order.
Aryl Ketone (e.g., Acetophenone)
1685–1690 cm⁻¹
Strong conjugation with benzene ring.
Cyclic Ketone (e.g., Cyclobutanone)
~1780 cm⁻¹
Ring Strain: Strain within the ketone ring increases -character of the C=O sigma bond, raising frequency.
Decision Logic & Visualization
The following flowchart illustrates the logical deduction process for distinguishing these groups using Graphviz.
Figure 1: Decision tree for distinguishing cyclopropyl moieties from alkenes and assigning ketone environments based on spectral shifts.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and distinguish subtle shifts (e.g., 1715 vs. 1705 cm⁻¹), the following protocol utilizes Attenuated Total Reflectance (ATR) which is preferred for solid drug scaffolds.
Equipment & Parameters
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
Detector: DTGS (standard) or MCT (high sensitivity for trace analysis).
Resolution:2 cm⁻¹ (Critical: Standard 4 cm⁻¹ resolution may blur the distinction between cyclopropyl C-H and noise).
Scans: 32 scans (background), 32 scans (sample).
Step-by-Step Methodology
Background Acquisition: Clean the Diamond/ZnSe crystal with isopropanol. Collect background spectrum to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O.
Sample Deposition:
Solids: Place ~2 mg of sample on the crystal. Apply high pressure using the anvil to ensure intimate contact (remove air gaps).
Liquids: Place 1 drop to cover the crystal face.
Acquisition: Collect spectrum from 4000–600 cm⁻¹.
Validation (The "Polystyrene Test"):
Before running critical samples, run a standard Polystyrene film.
Verify the resolution by checking the depth of the trough between peaks at 2851 cm⁻¹ and 2923 cm⁻¹.
Data Processing: Apply Baseline Correction. Do not apply heavy smoothing, as this can merge the weak cyclopropyl C-H shoulder (3080 cm⁻¹) into the noise.
Comparative Data Summary
The following table synthesizes data for a hypothetical drug scaffold containing a ketone and varying alkyl tails.
Functional Group
C-H Stretch ()
C=O Stretch ()
Fingerprint ()
Notes
Isopropyl Ketone
2960, 2870 cm⁻¹
1715 cm⁻¹
1380/1370 cm⁻¹ (Doublet)
Classic gem-dimethyl "split" peak is diagnostic.
Cyclopropyl Ketone
3080, 3010 cm⁻¹
1700 cm⁻¹
1020, 890 cm⁻¹
C=O shifted lower due to Walsh orbital conjugation.
Phenyl Ketone
3060 cm⁻¹
1690 cm⁻¹
1600, 1580 cm⁻¹
Strong aromatic ring breathing modes visible.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for fundamental peak assignments).
NIST Chemistry WebBook. (2023). Infrared Spectrum of Cyclopropyl Methyl Ketone. National Institute of Standards and Technology.[6] Available at: [Link]
Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
Kalinowski, H. O., & Berger, S. (1984). Diastereomere Cyclopropane.[7] Chemische Berichte. (Validates cyclopropyl conjugation effects). Available at: [Link]
Unraveling Molecular Blueprints: A Comparative Guide to the Mass Spectrometry Fragmentation of Cyclopropyl 2-(2-methylphenyl)ethyl Ketone
For researchers and professionals in drug development and chemical analysis, the unambiguous structural elucidation of novel compounds is a cornerstone of scientific rigor. Mass spectrometry (MS) stands as a principal te...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and chemical analysis, the unambiguous structural elucidation of novel compounds is a cornerstone of scientific rigor. Mass spectrometry (MS) stands as a principal technique in this endeavor, offering profound insights into molecular structure through the analysis of fragmentation patterns. This guide provides an in-depth examination of the electron ionization (EI) mass spectrometry fragmentation of Cyclopropyl 2-(2-methylphenyl)ethyl ketone, a molecule possessing a unique combination of a strained cyclopropyl ring, a carbonyl group, and an aromatic moiety.
This document moves beyond a mere procedural outline, delving into the causal chemical principles that dictate the fragmentation pathways. We will explore the expected fragmentation patterns based on established mechanisms, present a systematic workflow for analysis, and critically compare the insights derived from mass spectrometry with those from alternative analytical techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
The Foundation of Fragmentation: Alpha-Cleavage and McLafferty Rearrangement
The fragmentation of ketones under electron ionization is a well-understood process governed by fundamental principles of ion stability.[1][2] For Cyclopropyl 2-(2-methylphenyl)ethyl ketone, two primary fragmentation mechanisms are anticipated to dominate its mass spectrum: alpha-cleavage and, where structurally permissible, the McLafferty rearrangement.[3][4]
Alpha (α)-Cleavage: This is a characteristic fragmentation pathway for carbonyl compounds.[5][6] It involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group.[1] This process is favorable because it leads to the formation of a resonance-stabilized acylium ion.[6] For the target molecule, two potential α-cleavage sites exist, which will lead to distinct, diagnostic fragment ions.
McLafferty Rearrangement: This rearrangement is a specific fragmentation pattern that occurs in carbonyl compounds containing a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group).[3][7] The mechanism involves the transfer of this γ-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by the cleavage of the bond between the α- and β-carbons.[8][9] This results in the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation.[7] The presence or absence of a McLafferty rearrangement peak can provide significant structural information.[10]
Predicted Fragmentation Pattern of Cyclopropyl 2-(2-methylphenyl)ethyl Ketone
The structure of Cyclopropyl 2-(2-methylphenyl)ethyl ketone suggests several predictable fragmentation pathways under electron ionization at a standard 70 eV. The molecular ion (M•+) is the intact molecule with one electron removed. The subsequent fragmentation will be driven by the relative stability of the resulting fragment ions and neutral losses.
Key Predicted Fragmentation Pathways:
α-Cleavage (Loss of the Cyclopropyl Radical): Cleavage of the bond between the carbonyl carbon and the cyclopropyl ring is expected to be a highly favorable pathway. This results in the loss of a cyclopropyl radical (•C₃H₅) and the formation of a stable 2-(2-methylphenyl)ethyl acylium ion. The high stability of the acylium ion makes this a probable major fragmentation route.
α-Cleavage (Loss of the 2-methylbenzyl Radical): The alternative α-cleavage involves the breaking of the bond between the carbonyl carbon and the ethyl bridge. This would lead to the formation of a cyclopropyl acylium ion and a 2-methylbenzyl radical.
McLafferty Rearrangement: For a classical McLafferty rearrangement to occur, a hydrogen atom on the γ-carbon relative to the carbonyl group is required. In Cyclopropyl 2-(2-methylphenyl)ethyl ketone, the aromatic ring's ortho-methyl group presents a potential source of γ-hydrogens. A rearrangement involving one of these hydrogens could lead to the elimination of a neutral alkene and the formation of a characteristic fragment ion.
Benzylic Cleavage: The 2-(2-methylphenyl)ethyl side chain is susceptible to cleavage at the benzylic position (the C-C bond between the ethyl group and the aromatic ring). This would result in the formation of a stable tropylium ion or a related benzyl cation, which are common and often abundant fragments in the mass spectra of aromatic compounds.
A Systematic Approach to Analysis: Experimental Workflow
Achieving reliable and reproducible mass spectrometry data necessitates a well-defined experimental protocol. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile and semi-volatile compounds like the target ketone, as it provides both separation and structural information.[11][12]
Figure 1: A generalized experimental workflow for the GC-MS analysis of Cyclopropyl 2-(2-methylphenyl)ethyl ketone.
Experimental Protocol:
Sample Preparation:
Prepare a dilute solution (e.g., 100 µg/mL) of the analyte in a high-purity volatile solvent such as dichloromethane or hexane.
Transfer the solution to a 2 mL amber glass autosampler vial with a PTFE-lined cap.
Gas Chromatography Parameters:
Injector: Set to a temperature of 250°C in splitless mode to ensure complete volatilization without discrimination.
Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).
Column: Employ a non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
Oven Program: Start at a low temperature (e.g., 70°C) and ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) to ensure good chromatographic separation.
Mass Spectrometry Parameters:
Ionization Mode: Electron Ionization (EI).
Electron Energy: 70 eV, the standard for generating reproducible spectra for library comparison.[13]
Ion Source Temperature: Maintain at approximately 230°C.
Mass Analyzer: Scan a mass range of m/z 40-500 to detect the molecular ion and all significant fragments.
Comparative Analysis: MS vs. Other Spectroscopic Techniques
While mass spectrometry is powerful for determining molecular weight and fragmentation patterns, a comprehensive structural elucidation often relies on complementary data from other analytical techniques.
Technique
Information Provided
Advantages for this Molecule
Limitations for this Molecule
Mass Spectrometry (MS)
Molecular weight, elemental formula (with high resolution), and structural information from fragmentation patterns.
Highly sensitive, provides a unique "fingerprint" based on fragmentation, and can be coupled with chromatography (GC-MS) for mixture analysis.[14][15]
Isomeric differentiation can be challenging without reference spectra. Fragmentation can sometimes be complex to interpret definitively without supporting data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.
¹H NMR can confirm the presence and splitting patterns of the cyclopropyl, ethyl, and aromatic protons. ¹³C NMR will show distinct signals for the carbonyl carbon (around 190-220 ppm) and other unique carbons.[16][17][18]
Less sensitive than MS, requires a larger sample amount, and provides no direct molecular weight information.
Fourier-Transform Infrared (FTIR) Spectroscopy
Information about the functional groups present in the molecule.
Will show a strong, characteristic carbonyl (C=O) stretch for the ketone group (typically 1680-1725 cm⁻¹).[19][20] Aromatic C-H and C=C stretches will also be visible.
Provides limited information on the overall molecular structure and connectivity. The spectrum can be complex in the fingerprint region.
Summary of Predicted Key Fragment Ions
The following table summarizes the expected major fragment ions for Cyclopropyl 2-(2-methylphenyl)ethyl ketone based on the fragmentation principles discussed.
m/z (mass-to-charge ratio)
Proposed Fragment Ion
Fragmentation Pathway
~188
[M]•+ (Molecular Ion)
Electron Ionization
~147
[M - C₃H₅]⁺
α-Cleavage (loss of cyclopropyl radical)
~119
[M - C₄H₇O]⁺
Benzylic cleavage with rearrangement
~105
[C₈H₉]⁺
Benzylic cleavage (2-methylbenzyl cation)
~91
[C₇H₇]⁺
Tropylium ion (rearrangement from benzyl cation)
~69
[C₄H₅O]⁺
α-Cleavage (loss of 2-methylbenzyl radical)
Conclusion
The mass spectrometric analysis of Cyclopropyl 2-(2-methylphenyl)ethyl ketone is predicted to yield a rich fragmentation pattern dominated by α-cleavage and potential benzylic cleavages. The presence of the cyclopropyl and 2-methylphenyl groups provides distinct fragmentation handles that, when interpreted within the framework of established chemical principles, allow for a confident structural assignment. While mass spectrometry provides unparalleled sensitivity and molecular weight information, its true power in structural elucidation is realized when used in concert with complementary techniques such as NMR and FTIR spectroscopy. This integrated analytical approach ensures the highest degree of scientific confidence for researchers and professionals in the demanding field of drug development and chemical analysis.
References
Determination of ketone bodies in blood by headspace gas chrom
Application Note: Analysis of Ketones by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
Determination of Ketone Bodies in Blood by Headspace Gas Chrom
α-cleavage Definition. Fiveable.
Mass Spectrometry: Aldehyde and Ketone Fragment
Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids).
Alpha (α) Cleavage. Chemistry Steps.
Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.
McLafferty rearrangement. Wikipedia.
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Cyclopropyl Ethenone. Benchchem.
A Gas Chromatography–mass Spectrometry (gc–ms) Method For. Semantic Scholar.
Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry.
McLafferty Rearrangement.
Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone. Benchchem.
The Surprising Dynamics of the McLafferty Rearrangement. MSU chemistry.
McLafferty Rearrangement. Chemistry Steps.
The McLafferty Rearrangement in Mass Spectrometry. YouTube.
Technical Comparison Guide: Differentiating Cyclopropyl 2-(2-methylphenyl)ethyl ketone from Para-Isomers
Executive Summary & Strategic Importance In the synthesis of pharmaceutical intermediates—specifically those involving Cyclopropyl 2-(2-methylphenyl)ethyl ketone (the ortho isomer)—the detection and quantification of its...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
In the synthesis of pharmaceutical intermediates—specifically those involving Cyclopropyl 2-(2-methylphenyl)ethyl ketone (the ortho isomer)—the detection and quantification of its para-isomer (Cyclopropyl 2-(4-methylphenyl)ethyl ketone) is a critical quality attribute (CQA).
While the para-isomer is a common building block (CAS 898769-55-6), the ortho-isomer is often required for specific steric occlusion in drug design to modulate metabolic stability. Failure to differentiate these isomers leads to:
Incorrect Potency: Steric hindrance at the ortho position drastically alters receptor binding affinity compared to the linear para analog.
Regulatory Non-Compliance: Regioisomers are considered impurities that must be quantified (<0.10% threshold) under ICH Q3A guidelines.
This guide provides a definitive, multi-modal analytical strategy to distinguish these isomers using NMR spectroscopy (structural confirmation) and HPLC (quantitative purity).
Structural & Theoretical Basis for Differentiation
The core challenge lies in the identical molecular weight (MW 202.29 g/mol ) and similar polarity of the two isomers. However, their three-dimensional geometries differ significantly.
The Para Isomer: Linear and planar. The 1,4-substitution allows the molecule to lie flat against stationary phases, maximizing Van der Waals interactions.
The Ortho Isomer: Twisted and bulky. The 2-methyl group creates steric clash with the ethyl side chain, forcing the aromatic ring out of plane. This reduces the effective surface area for adsorption.
Decision Matrix: Analytical Workflow
Figure 1: The hierarchical workflow ensures structural certainty (NMR) before quantitative method development (HPLC).
Method 1: Nuclear Magnetic Resonance (NMR)
The "Smoking Gun" for Structural Confirmation
NMR is the only technique capable of absolute structural assignment without reference standards. The differentiation relies on the symmetry of the aromatic ring protons.[1]
Theoretical Spectral Signatures[2]
Feature
Para-Isomer (1,4-substituted)
Ortho-Isomer (1,2-substituted)
Symmetry
High (C2v axis through C1-C4)
Low (No symmetry axis)
Aromatic Region
AA'BB' System: Appears as two distinct "doublets" (actually higher order) integrating to 2H each.
ABCD System: Four distinct signals (multiplets) integrating to 1H each.
Methyl Shift
~2.30 ppm (Standard aryl methyl)
~2.35 - 2.40 ppm (Deshielded slightly by ortho-substituents).
Coupling ()
Hz (Dominant)
Complex mix of (8 Hz), (2 Hz), and (<1 Hz).
Experimental Protocol: 1H-NMR Analysis
Objective: Confirm regio-isomer identity via aromatic splitting patterns.
Sample Prep: Dissolve 10 mg of sample in 0.6 mL of CDCl₃ (Chloroform-d). Note: CDCl₃ is preferred over DMSO-d6 as it minimizes viscosity broadening, allowing clearer resolution of the aromatic hyperfine splitting.
Acquisition:
Frequency: 400 MHz or higher (essential for resolving the ABCD system).
Scans: 16 (sufficient for >95% purity).
Relaxation Delay (D1): 1.0 second.
Analysis Focus: Zoom into the 7.0 – 7.5 ppm region.
If Para: You will see two symmetric clusters (roofing effect towards each other).
If Ortho: You will see a complex "forest" of four distinct peaks spread over a wider range due to the magnetic non-equivalence of all four protons.
While NMR identifies the structure, HPLC is required to measure the ratio of ortho:para in a mixture.
Separation Mechanism: Steric Exclusion
On a Reverse Phase (C18) column, the elution order is governed by hydrophobicity and planarity.
Elution Order: Ortho (First)
Para (Second).
Reasoning: The ortho-methyl group twists the molecule, preventing it from intercalating deeply into the C18 alkyl chains. The para-isomer is flat and interacts more strongly, resulting in longer retention.
HPLC Method Development Workflow
Figure 2: If standard C18 fails to separate isomers (Rs < 1.5), switching to a Phenyl-Hexyl stationary phase exploits pi-pi interactions which differ between the electron-rich ortho and para positions.
Validated Experimental Protocol (HPLC-UV)
System: Agilent 1200/Waters Alliance or equivalent.
Detector: UV-Vis / DAD at 210 nm (carbonyl absorption) and 254 nm (aromatic absorption).
Parameter
Setting
Rationale
Column
C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Authoritative text on NMR splitting patterns of ortho/para aromatics).
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. 3rd Ed. Wiley.[2] (Source for separation mechanisms of positional isomers).
BenchChem. (2025).[3][4] A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes. (General principles of dialkylbenzene differentiation).
PubChem. (2025).[5] Cyclopentyl 2-(4-methylphenyl)ethyl ketone (Analogous Structure Data). National Library of Medicine.[5] (Source for physical properties of para-isomers).
Sigma-Aldrich. (2025). Basics of Chiral and Positional Isomer HPLC. (Reference for steric exclusion mechanisms in chromatography).
The Metabolic Shield: A Comparative Guide to Cyclopropyl and Ethyl Ketone Linkers in Drug Design
Introduction: The Critical Role of Metabolic Stability In the intricate process of drug discovery, the metabolic stability of a potential therapeutic agent is a cornerstone of its success.[1][2] It dictates the compound'...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Metabolic Stability
In the intricate process of drug discovery, the metabolic stability of a potential therapeutic agent is a cornerstone of its success.[1][2] It dictates the compound's half-life, bioavailability, and ultimately, its efficacy and safety profile.[1] A molecule that is rapidly metabolized may fail to achieve the necessary therapeutic concentrations, while unpredictable metabolic pathways can lead to the formation of toxic byproducts.[3][4] Medicinal chemists employ various strategies to enhance metabolic stability, and one of the most effective is the modification of molecular linkers. This guide provides an in-depth comparison of two common ketone-based linkers: the cyclopropyl ketone and the ethyl ketone, focusing on their respective metabolic fates and the underlying chemical principles that govern their stability.
The Chemical Rationale: Why Cyclopropyl Groups Act as Metabolic Shields
The cyclopropyl group is a popular motif in modern medicinal chemistry, and for good reason.[5][6][7] Its unique structural and electronic properties often confer enhanced metabolic stability compared to simple alkyl chains like an ethyl group.[5][7][8][9]
Bond Strength and Strain: The three-membered ring of a cyclopropyl group is highly strained. This strain results in shorter and stronger carbon-hydrogen (C-H) bonds compared to those in a typical alkane.[6][7][8] The primary mechanism of Phase I metabolism for many drugs is oxidation by cytochrome P450 (CYP) enzymes, a process that often begins with the abstraction of a hydrogen atom.[10][11] The higher bond dissociation energy of the cyclopropyl C-H bonds makes this initial step more energetically demanding, thus reducing its susceptibility to CYP-mediated oxidation.[8]
Steric Hindrance: The rigid, planar structure of the cyclopropyl ring can sterically hinder the approach of metabolizing enzymes to adjacent functional groups, including the ketone carbonyl. This can protect the ketone from enzymatic reduction, another common metabolic pathway.[12]
In contrast, the ethyl group in an ethyl ketone linker presents a more vulnerable target for metabolic enzymes. The C-H bonds on both the alpha and beta carbons are more susceptible to oxidation, and the linear, flexible nature of the ethyl chain offers less steric protection to the ketone.
Visualizing Metabolic Pathways
The differing metabolic fates of the two linkers can be visualized as follows:
Caption: Workflow for an in vitro microsomal stability assay.
Quantitative Data Summary
The data below represents a typical outcome from a human liver microsomal (HLM) stability assay comparing two structurally analogous compounds, differing only in the linker.
Compound ID
Linker Type
Half-life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg protein)
Cmpd-Et
Ethyl Ketone
18
77
Cmpd-cPr
Cyclopropyl Ketone
> 60
< 23
As the data illustrates, the cyclopropyl-containing compound (Cmpd-cPr ) exhibits a significantly longer half-life and lower intrinsic clearance compared to its ethyl ketone counterpart (Cmpd-Et ). This indicates a much slower rate of metabolism, a direct consequence of the cyclopropyl group's inherent stability.
Detailed Experimental Protocol: In Vitro Human Liver Microsomal (HLM) Stability Assay
This protocol provides a self-validating system for assessing metabolic stability.
1. Materials and Reagents:
Test Compounds and Positive Controls (e.g., Midazolam, a high-clearance compound)
Pooled Human Liver Microsomes (0.5 mg/mL final concentration)
[13][14]* 0.1 M Phosphate Buffer (pH 7.4)
[13]* NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
[15]* Acetonitrile (ACN) with an internal standard for quenching the reaction
96-well incubation and collection plates
LC-MS/MS system for analysis
[15][16]
2. Procedure:
Compound Preparation: Prepare working solutions of the test compounds and positive controls in the phosphate buffer from 10 mM DMSO stocks. The final concentration in the incubation is typically 1 µM.
[13][14]2. Incubation Mixture Preparation: In an incubation plate, add the phosphate buffer, the liver microsomal solution, and the test compound working solution.
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
[16]5. Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with an internal standard to terminate the reaction. [14][16]A "minus-NADPH" control should be run at the final time point to assess for non-enzymatic degradation.
[13]6. Sample Processing: After the final time point, vortex and centrifuge the collection plate at high speed to pellet the precipitated proteins.
[15][16]7. LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by LC-MS/MS.
[16]
3. Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear regression line gives the rate constant of elimination (k).
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
[16]
Discussion and Field-Proven Insights
The choice between a cyclopropyl and an ethyl ketone linker is a strategic one in drug design. While the data overwhelmingly supports the superior metabolic stability of the cyclopropyl group, it is not a universal solution.
Expertise in Action: The decision to incorporate a cyclopropyl group is often made when early ADME (Absorption, Distribution, Metabolism, and Excretion) studies reveal that a lead compound with an alkyl linker suffers from rapid metabolic clearance. [2]The classic example is when a promising compound is potent in in vitro assays but shows poor exposure in in vivo animal studies. Replacing a metabolically labile ethyl group with a cyclopropyl "shield" can dramatically improve the pharmacokinetic profile.
[8][17]
Trustworthiness Through Self-Validation: The described protocol is inherently self-validating. The inclusion of a high-clearance positive control like midazolam confirms that the microsomal enzymes are active. The "minus-NADPH" control ensures that any observed compound disappearance is due to enzymatic metabolism and not chemical instability.
Authoritative Grounding: The principle that cyclopropyl groups can block metabolic "hotspots" is well-established in medicinal chemistry literature. [5][6][9]Numerous approved drugs incorporate this moiety specifically to enhance metabolic stability and reduce off-target effects. [5][8]However, it's crucial to note that while cyclopropyl groups are generally resistant to oxidation, they are not entirely inert and in some contexts, particularly when attached to amines, can lead to bioactivation.
[8]
Conclusion
For drug development professionals seeking to mitigate metabolic liabilities, the substitution of a flexible and oxidatively susceptible ethyl ketone linker with a robust cyclopropyl ketone is a powerful and validated strategy. The inherent chemical properties of the cyclopropyl ring—namely its high C-H bond strength and steric profile—provide a "metabolic shield" that significantly reduces susceptibility to CYP450-mediated oxidation and other metabolic pathways. As demonstrated by standard in vitro assays, this modification can translate into a markedly improved half-life and lower intrinsic clearance. While every drug candidate must be evaluated on a case-by-case basis, the cyclopropyl ketone linker remains a highly reliable tool in the medicinal chemist's arsenal for designing more durable and effective medicines.
References
AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
Charnwood Discovery. Microsomal Stability - In Vitro Assay. Available from: [Link]
Macdonald, T. L., Zirvi, K., Burka, L. T., Peyman, P., & Guengerich, F. P. (1982). Mechanism of cytochrome P-450 inhibition by cyclopropylamines. Journal of the American Chemical Society. Available from: [Link]
Cyprotex. Microsomal Stability. Available from: [Link]
Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. (2020). Available from: [Link]
Crown Bioscience. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]
Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups: a double-edged sword. Hypha Discovery Blogs. Available from: [Link]
BioDuro. ADME Microsomal Stability Assay. Available from: [Link]
Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available from: [Link]
Cerny, M. A. (2016). Carbonyl reduction pathways in drug metabolism. Drug Metabolism Reviews. Available from: [Link]
Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis. Available from: [Link]
Tandon, M., & Wagh, B. D. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available from: [Link]
Tandon, M., & Wagh, B. D. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF. Available from: [Link]
Chemguy. (2010). Cytochrome P450: Radicals in a Biochemical Setting. YouTube. Available from: [Link]
Litchfield, J., et al. (2015). Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes. Journal of Medicinal Chemistry. Available from: [Link]
Jones, A. W. (2019). Oxidative and reductive metabolic pathways of acetone and methyl ethyl ketone (2-butanone) in humans. Forensic Science International. Available from: [Link]
Gonzalez, F. J., & Tukey, R. H. (2006). Xenobiotic Metabolomics: Major Impact on the Metabolome. Annual Review of Pharmacology and Toxicology. Available from: [Link]
Wikipedia. Xenobiotic metabolism. Available from: [Link]
Eawag-BBD. Methyl ethyl ketone Degradation Pathway. (1997). Available from: [Link]
Singh, P. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Biopharmaceutical Sciences. Available from: [Link]
Obach, R. S. (2001). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Current Drug Metabolism. Available from: [Link]
Autechem. The Role of Cyclopropyl Methyl Ketone in Modern Drug Discovery. Available from: [Link]
Cotter, D. G., et al. (2019). Metabolic and Signaling Roles of Ketone Bodies in Health and Disease. Annual Review of Nutrition. Available from: [Link]
Ndlovu, H. (2024). Xenobiotic Metabolism: Understanding Biotransformation Pathways, Enzymatic Mechanisms, and Multifaceted Impacts. Scholarly Research Reviews in Microbiology. Available from: [Link]